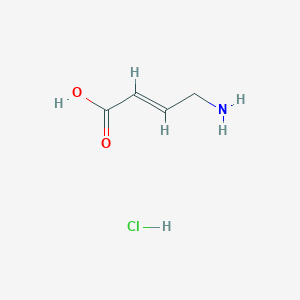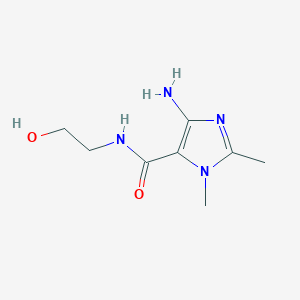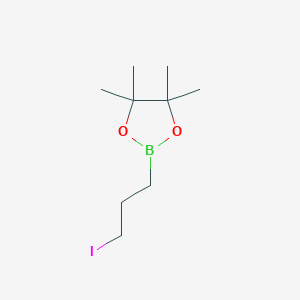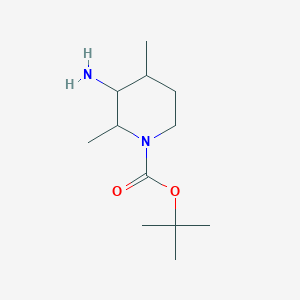
4-Aminocrotonic Acid Hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemistry
4-Aminocrotonic Acid Hydrochloride has been studied for its synthesis and chemical properties. A new synthesis method was developed using crotonic acid, converted into 4-aminocrotonic acid and then to 4-amino-3-hydroxybutyric acid under mild conditions (Pinza & Pifferi, 1978). Another study explored the synthesis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates using ethyl aminocrotonates (Ukrainets, Sidorenko, Gorokhova, & Shishkin, 2006).
Neurochemistry
In neurochemistry, 4-Aminocrotonic Acid Hydrochloride has been used to study gamma-aminobutyric acid (GABA) analogs. Cis- and trans-4-Aminocrotonic acid are GABA analogues of restricted conformation, with the trans isomer acting efficiently across various systems related to GABA (Johnston et al., 1975). Another study identified trans-4-aminocrotonic acid as a competitive inhibitor of GABA uptake in rat brain slices, indicating the importance of extended conformations in the binding of this inhibitory transmitter (Beart, Johnston, & Urn, 1972).
Enzymatic Studies
4-Aminocrotonic Acid Hydrochloride has been used in enzymatic studies, particularly in understanding the function and structure of enzymes. For example, the study of 4-oxalocrotonate tautomerase (4-OT) involved the isomerization of unsaturated enones, a process important for bacteria utilizing aromatic hydrocarbons (Whitman, 2002). Another study focused on the oligomeric structure of enzymes like 4-OT using electrospray ionization time-of-flight mass spectrometry (Fitzgerald et al., 1996).
Pharmaceutical Applications
4-Aminocrotonic Acid Hydrochloride is also relevant in pharmaceutical research. It is used in the synthesis of various compounds with potential therapeutic applications, such as anti-mycobacterial 4-hydroxy-3-phenylpyridin-2 (1H)-ones (Dannhardt, Meindl, Schober, & Kappe, 1991).
Material Science
In material science, studies have explored its application in stabilizing polyvinyl chloride using β-aminocrotonate esters (Hoang, Michel, & Guyot, 1978), and in corrosion control of mild steel (Bentiss et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-4-aminobut-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H,6,7);1H/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNDYIQICTUCOY-TYYBGVCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobut-2-enoic acid hydrochloride | |
CAS RN |
2126899-84-9 | |
| Record name | (2E)-4-aminobut-2-enoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)


![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
